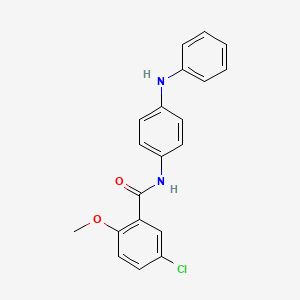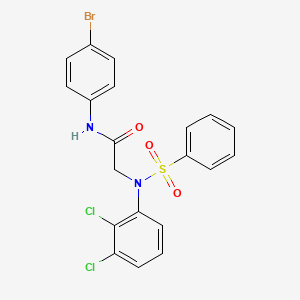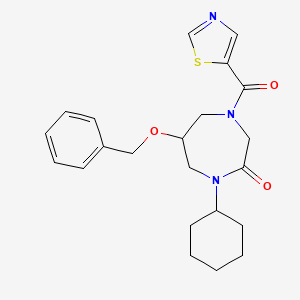![molecular formula C22H20N2O2 B6115255 5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6115255.png)
5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one” is a uniquely functionalized derivative of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one . It has been synthesized and evaluated for potential antileishmanial efficacy against visceral leishmaniasis (VL) .
Synthesis Analysis
The synthesis of this compound involves a post-Ugi modification strategy . The production of new hybrid molecules was carried out using a two-stage method . The reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides . The reaction of the latter with DMAD led to the target compound in high yields .Molecular Structure Analysis
The molecular structure of this compound includes fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected through a hydrazine linker .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of intermediate A in the first step, which undergoes subsequent intramolecular nucleophilic cyclization with participation of the N atom and the ester C=O group to form a five-membered cyclic system B .Physical And Chemical Properties Analysis
The in vitro pharmacokinetic study ascertained the stability of the compound in both simulated gastric fluid and simulated intestinal fluid .Wirkmechanismus
Target of Action
The primary targets of this compound are the Xa and XIa factors . These factors play a crucial role in the coagulation cascade, which is a complex process that leads to blood clotting. Inhibition of these factors can prevent the formation of blood clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis and pulmonary embolism .
Mode of Action
The compound interacts with its targets (Xa and XIa factors) by binding to their active sites, thereby inhibiting their function . This results in the prevention of the conversion of prothrombin to thrombin, a key step in the coagulation cascade. By inhibiting this step, the compound effectively prevents the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway that leads to blood clotting. By inhibiting the Xa and XIa factors, the compound prevents the conversion of prothrombin to thrombin, thereby stopping the formation of fibrin, the main component of blood clots . The downstream effects of this include a reduction in the risk of conditions caused by blood clots, such as stroke and heart attack .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in determining its bioavailability. In vitro pharmacokinetic studies have confirmed the stability of this compound in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound could be effectively absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the Xa and XIa factors, leading to a reduction in the formation of thrombin . This, in turn, prevents the formation of fibrin and the subsequent formation of blood clots . At the cellular level, this can prevent the blockage of blood vessels, thereby reducing the risk of conditions such as stroke and heart attack .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . Furthermore, the presence of other substances in the body, such as food or other drugs, can also influence the compound’s absorption and metabolism, thereby affecting its efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-14-11-16-7-4-8-18-20(16)24(14)13-19(21(18)25)22(26)23-10-9-15-5-2-3-6-17(15)12-23/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISIGSVWMNOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B6115176.png)

![3-[(2-hydroxy-3-methoxybenzylidene)amino]-2-(2-hydroxy-3-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6115199.png)
![7,8-dimethyl-3-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6115202.png)

![4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate](/img/structure/B6115219.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B6115226.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6115237.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)


![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)